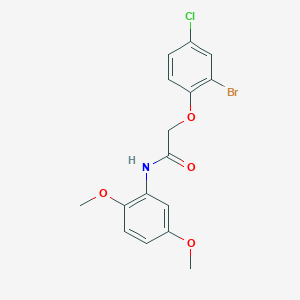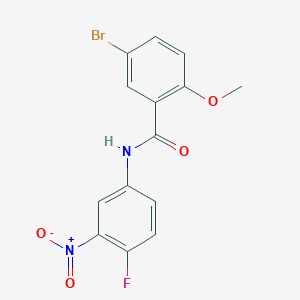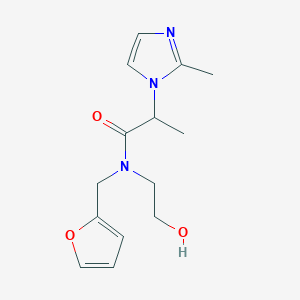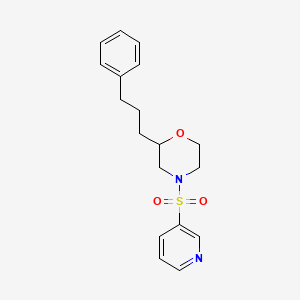![molecular formula C19H32N2O B6083583 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to interact with several enzymes and receptors, including acetylcholinesterase, serotonin receptors, and adrenergic receptors. These interactions can lead to changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. Studies have shown that 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can increase the levels of certain neurotransmitters, such as acetylcholine and serotonin, in the brain. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce inflammation and improve vascular function.
実験室実験の利点と制限
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its stability and ease of synthesis. However, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be difficult to work with due to its low solubility in water and organic solvents. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be expensive to obtain, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol research. One area of interest is the potential use of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol's anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol and its potential therapeutic applications.
合成法
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of 2-(2-methylbenzyl)piperazine with 2,2-dimethylpropanal, followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction with ethanol.
科学的研究の応用
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. Studies have shown that 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has neuroprotective effects, which can be attributed to its ability to modulate the activity of certain enzymes and receptors in the brain. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have cardioprotective effects, as it can reduce oxidative stress and inflammation in the heart.
特性
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-7-5-6-8-17(16)13-20-10-11-21(15-19(2,3)4)18(14-20)9-12-22/h5-8,18,22H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDHSHODVZGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)

